2-N-Propyl Pramipexole

Beschreibung

BenchChem offers high-quality 2-N-Propyl Pramipexole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-N-Propyl Pramipexole including the price, delivery time, and more detailed information at info@benchchem.com.

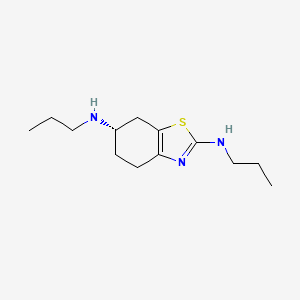

Structure

3D Structure

Eigenschaften

IUPAC Name |

(6S)-2-N,6-N-dipropyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3S/c1-3-7-14-10-5-6-11-12(9-10)17-13(16-11)15-8-4-2/h10,14H,3-9H2,1-2H3,(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSHVRDSQVRQBFT-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCC2=C(C1)SC(=N2)NCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN[C@H]1CCC2=C(C1)SC(=N2)NCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80154459 | |

| Record name | N-Propylpramipexole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246815-83-7 | |

| Record name | N-Propylpramipexole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246815837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Propylpramipexole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-PROPYLPRAMIPEXOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HFX3W8MNCL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-N-Propyl Pramipexole mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of (S)-2-N-Propyl Pramipexole

Executive Summary

(S)-2-N-Propyl Pramipexole, commonly known as Pramipexole, is a non-ergot aminobenzothiazole derivative with significant therapeutic applications in neurodegenerative and neurological disorders, most notably Parkinson's Disease and Restless Legs Syndrome.[1][2] Its clinical efficacy is rooted in a sophisticated and dual mechanism of action. The primary pathway involves high-affinity, full agonist activity at the D2 subfamily of dopamine receptors, with a pronounced preference for the D3 subtype.[3][4] This action directly stimulates postsynaptic dopamine receptors in the striatum, compensating for the depleted endogenous dopamine characteristic of Parkinson's Disease.[4][5] Concurrently, a compelling body of evidence reveals a secondary, non-dopaminergic mechanism centered on mitochondrial bioenergetics and cytoprotection.[6][7][8][9] Pramipexole and its (R)-enantiomer, which lacks significant dopaminergic activity, both exhibit potent neuroprotective properties by accumulating in mitochondria, scavenging reactive oxygen species (ROS), and inhibiting key pathways of apoptosis.[8][9] This technical guide provides a detailed exploration of these dual mechanisms, presenting the underlying receptor pharmacology, downstream signaling cascades, and the experimental methodologies used to elucidate these actions.

The Primary Mechanism: Dopamine D2-like Receptor Agonism

The principal therapeutic effects of Pramipexole are unequivocally linked to its function as a direct dopamine receptor agonist.[2][5] Unlike precursor therapies such as levodopa, Pramipexole does not require enzymatic conversion and acts directly on target receptors.[4]

Receptor Binding Profile and Selectivity

Pramipexole's activity is highly specific to the D2-like family of dopamine receptors (D2, D3, D4), which are Gαi/o-coupled receptors.[3][10] It has negligible affinity for the D1-like family (D1, D5) or for serotonergic and adrenergic receptors, which contributes to its favorable side-effect profile compared to older, ergot-derived agonists.[4] A defining characteristic of Pramipexole is its exceptionally high affinity for the D3 receptor subtype.[3][11] While the full clinical relevance of D3 preference is still under investigation, it is hypothesized to contribute to its effects on mood and motivation in addition to motor control.[4]

The binding affinities of Pramipexole and other dopamine agonists are quantified using radioligand binding assays to determine the inhibition constant (Ki), where a lower value indicates higher affinity.

Table 1: Comparative Binding Affinities (Ki, nM) for Human Dopamine Receptors

| Dopamine Agonist | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D4 Receptor Ki (nM) | D5 Receptor Ki (nM) |

| Pramipexole | >10,000[12] | 2.2 - 3.9[12] | 0.5 - 0.97[11][12] | 5.1[12] | No significant affinity |

| Ropinirole | >10,000[12] | 11 - 29 | 2.6 - 11 | 45 - 270 | No significant affinity |

| Apomorphine | 430 | 33 | 17 | 36 | 1300 |

| Dopamine | 860 | 1600 | 20[10] | 710[10] | 1800 |

Note: Ki values are compiled from multiple sources and may vary based on experimental conditions. The data presented serves as a representative comparison.

Downstream Gαi/o Signaling Pathway

As a full agonist at D2-like receptors, Pramipexole triggers the canonical Gαi/o signaling cascade.[4] D2-like receptors are coupled to inhibitory G-proteins (Gαi/o).[13][14] Upon agonist binding, the receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the Gα subunit. This activation causes the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[10][14][15] This reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA), altering the phosphorylation state and activity of numerous downstream cellular proteins involved in neuronal excitability and gene expression.

Caption: Canonical Gαi/o signaling pathway activated by Pramipexole at D2/D3 receptors.

The Secondary Mechanism: Dopamine Receptor-Independent Neuroprotection

A significant aspect of Pramipexole's pharmacology is its ability to confer neuroprotection through mechanisms independent of dopamine receptor stimulation. This was robustly demonstrated in studies where the neuroprotective effects were not blocked by dopamine antagonists and were equally present with both the active (S)-enantiomer and the inactive (R)-enantiomer (Dexpramipexole), which has substantially lower affinity for dopamine receptors.[7][9][16][17]

Mitochondrial Targeting and Antioxidant Activity

Pramipexole is a lipophilic cation that readily crosses cellular membranes and accumulates within the mitochondria.[6][8] This subcellular localization is critical to its protective effects. The mitochondrial respiratory chain is a primary source of endogenous reactive oxygen species (ROS), and oxidative stress from excess ROS is a key pathological feature of neurodegenerative diseases. Pramipexole acts as a potent ROS scavenger, directly detoxifying harmful radicals like hydrogen peroxide.[6][8] This antioxidant activity helps preserve the function of mitochondrial enzymes, such as aconitase, which are sensitive to oxidative damage.[9]

Anti-Apoptotic Effects

Beyond scavenging ROS, Pramipexole directly interferes with the intrinsic pathway of apoptosis, a form of programmed cell death. In response to cellular stress or toxins, the mitochondrial permeability transition pore (mPTP) can open, leading to a collapse of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytosol.[9] Cytochrome c release triggers a cascade of enzymatic activations, culminating in the activation of executioner caspases, such as caspase-3, which dismantle the cell. Studies have shown that Pramipexole can prevent the fall in mitochondrial membrane potential, reduce the release of cytochrome c, and decrease the activation of caspase-3, thereby directly inhibiting apoptotic cell death.[9]

Caption: Mitochondrial-targeted neuroprotection by Pramipexole, independent of dopamine receptors.

Experimental Methodologies for Characterization

The elucidation of Pramipexole's dual mechanism of action relies on established and robust in vitro pharmacological assays.

Protocol: Radioligand Binding Assay for Dopamine Receptor Affinity

This assay quantifies the affinity of a test compound (e.g., Pramipexole) for a specific receptor by measuring its ability to compete with a radiolabeled ligand of known affinity.

-

Objective: To determine the inhibition constant (Ki) of Pramipexole for D2 and D3 receptors.

-

Materials:

-

Cell membranes expressing recombinant human D2 or D3 receptors.

-

Radioligand: [³H]-Spiperone or [³H]-N-methylspiperone (high-affinity D2/D3 antagonist).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Non-specific binding control: Haloperidol (10 µM).

-

96-well plates, glass fiber filters (GF/C, pre-soaked in 0.3% polyethyleneimine, PEI).

-

Filtration manifold, scintillation counter, and scintillation cocktail.

-

-

Methodology:

-

Preparation: Thaw receptor membrane preparations on ice and resuspend in ice-cold assay buffer to a final concentration of 10-50 µg protein per well.[18]

-

Assay Setup: In a 96-well plate, add reagents in the following order for a final volume of 250 µL:

-

150 µL of membrane preparation.

-

50 µL of competing test compound (Pramipexole) at various concentrations or buffer (for total binding) or Haloperidol (for non-specific binding).

-

50 µL of radioligand at a concentration near its Kd value.[18]

-

-

Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation to allow the binding reaction to reach equilibrium.[18]

-

Filtration: Rapidly terminate the reaction by vacuum filtration through the PEI-treated GF/C filters using a cell harvester. The PEI coating reduces non-specific binding of the positively charged radioligand to the negatively charged filter.

-

Washing: Immediately wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.[18]

-

Data Analysis: Calculate specific binding by subtracting non-specific CPM from total CPM. Plot the percentage of specific binding against the log concentration of Pramipexole to generate a competition curve. The IC50 (concentration of Pramipexole that inhibits 50% of specific radioligand binding) is determined via non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Standard workflow for a competitive radioligand binding assay.

Protocol: Functional cAMP Assay for D2 Receptor Agonism

This cell-based assay measures the functional consequence of D2 receptor activation—the inhibition of adenylyl cyclase activity.

-

Objective: To determine the potency (EC50) of Pramipexole as a D2 receptor agonist.

-

Materials:

-

Methodology:

-

Cell Culture: Plate the D2-expressing cells in 96-well plates and grow to near confluency.

-

Pre-incubation: Replace the growth medium with assay medium containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and incubate.

-

Treatment: Add Pramipexole at various concentrations to the wells.

-

Stimulation: After a brief incubation with the test compound, add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and induce a robust cAMP signal. The agonist activity of Pramipexole will counteract this stimulation.

-

Incubation: Incubate for 15-30 minutes to allow for cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a chosen detection kit according to the manufacturer's instructions.[19]

-

Data Analysis: Normalize the data, with 100% inhibition being the basal (no forskolin) level and 0% inhibition being the forskolin-only level. Plot the percentage of inhibition of the forskolin-stimulated cAMP response against the log concentration of Pramipexole. Determine the EC50 value (the concentration that produces 50% of the maximal inhibitory effect) using non-linear regression.

-

Conclusion and Future Directions

The mechanism of action of 2-N-Propyl Pramipexole is a compelling example of dual pharmacology. Its well-defined role as a potent D2/D3 receptor agonist forms the basis of its symptomatic efficacy in dopamine-deficient states. Simultaneously, its non-dopaminergic, mitochondrial-protective properties present a pathway for potential disease-modifying effects, an area of intense research interest. For drug development professionals, this dual profile offers distinct opportunities. Further exploration could focus on designing ligands with even greater D3 selectivity to potentially enhance benefits on non-motor symptoms or on developing compounds based on the Pramipexole scaffold that maximize mitochondrial protection while minimizing dopaminergic side effects, creating novel neuroprotective agents.

References

-

Targeted Antioxidative and Neuroprotective Properties of the Dopamine Agonist Pramipexole and Its Nondopaminergic Enantiomer SND919CL2x [(+)2-Amino-4,5,6,7-tetrahydro-6-Lpropylamino-benzathiazole Dihydrochloride]. ResearchGate. Available from: [Link]

-

New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. PubMed Central (PMC). Available from: [Link]

-

The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Taylor & Francis Online. Available from: [Link]

-

The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission. ScienceDirect. Available from: [Link]

-

Novel neuroprotective mechanisms of pramipexole, an anti-Parkinson drug, against endogenous dopamine-mediated excitotoxicity. PubMed. Available from: [Link]

-

Novel neuroprotective mechanisms of pramipexole, an anti-Parkinson drug, against endogenous dopamine-mediated excitotoxicity. ScienceDirect. Available from: [Link]

-

Targeted antioxidative and neuroprotective properties of the dopamine agonist pramipexole and its nondopaminergic enantiomer SND919CL2x [(+)2-amino-4,5,6,7-tetrahydro-6-Lpropylamino-benzathiazole dihydrochloride]. PubMed. Available from: [Link]

-

Pramipexole. Wikipedia. Available from: [Link]

-

Pramipexole protects against apoptotic cell death by non-dopaminergic mechanisms. PubMed. Available from: [Link]

-

Dopamine receptor. Wikipedia. Available from: [Link]

-

Dopamine receptor D2. Wikipedia. Available from: [Link]

-

D2 Dopamine Receptor Assay. Innoprot GPCR Functional Assays. Available from: [Link]

-

D1 Dopamine Receptor Assay. Innoprot GPCR Functional Assays. Available from: [Link]

-

Fully automated radioligand binding filtration assay for membrane-bound receptors. PubMed. Available from: [Link]

-

Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Creative Biolabs. Available from: [Link]

-

Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]

-

Identification of human dopamine D1-like receptor agonist using a cell-based functional assay. PubMed. Available from: [Link]

-

Functional testing of human dopamine D1 and D5 receptors expressed in stable cAMP-responsive luciferase reporter cell lines. PubMed. Available from: [Link]

-

Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. PubMed. Available from: [Link]

-

Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. Available from: [Link]

-

Pramipexole Derivatives as Potent and Selective Dopamine D3 Receptor Agonists with Improved Human Microsomal Stability. National Institutes of Health (NIH). Available from: [Link]

-

Human Dopamine Receptor Affinity and Potency In Vitro and Dose Tolerability in Beagle Dogs In Vivo of Dexpramipexole and Pramipexole. Neurology.org. Available from: [Link]

-

Inhibition of dopamine neuron firing by pramipexole, a dopamine D3 receptor-preferring agonist: comparison to other dopamine receptor agonists. PubMed. Available from: [Link]

-

Pramipexole derivatives as potent and selective dopamine D(3) receptor agonists with improved human microsomal stability. PubMed. Available from: [Link]

-

What is the mechanism of action (MOA) of pramipexole (Dopamine Agonist)? Dr.Oracle. Available from: [Link]

-

Pramipexole. StatPearls - NCBI Bookshelf. Available from: [Link]

-

Mechanisms of Action of Pramipexole: Putative Neuroprotective Effects. ResearchGate. Available from: [Link]

-

Pramipexole. PubChem - NIH. Available from: [Link]

-

What is the mechanism of Pramipexole Dihydrochloride? Patsnap Synapse. Available from: [Link]

-

Pramipexole Extended Release: A Novel Treatment Option in Parkinson's Disease. PubMed Central (PMC). Available from: [Link]

-

Is Pramipexole (Dopamine Agonist) the same as Mirapex (Pramipexole)? Dr.Oracle. Available from: [Link]

Sources

- 1. Pramipexole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pramipexole | C10H17N3S | CID 119570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Inhibition of dopamine neuron firing by pramipexole, a dopamine D3 receptor-preferring agonist: comparison to other dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. What is the mechanism of Pramipexole Dihydrochloride? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel neuroprotective mechanisms of pramipexole, an anti-Parkinson drug, against endogenous dopamine-mediated excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeted antioxidative and neuroprotective properties of the dopamine agonist pramipexole and its nondopaminergic enantiomer SND919CL2x [(+)2-amino-4,5,6,7-tetrahydro-6-Lpropylamino-benzathiazole dihydrochloride] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pramipexole protects against apoptotic cell death by non-dopaminergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 11. Pramipexole Derivatives as Potent and Selective Dopamine D3 Receptor Agonists with Improved Human Microsomal Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]

- 15. innoprot.com [innoprot.com]

- 16. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 17. neurology.org [neurology.org]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 20. Functional testing of human dopamine D1 and D5 receptors expressed in stable cAMP-responsive luciferase reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Dopamine Receptor Affinity of Pramipexole and its N-Propyl Moiety

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pramipexole and its D3-Preferring Profile

Pramipexole, a non-ergot aminobenzothiazole derivative, is a potent dopamine agonist with established efficacy in the treatment of Parkinson's disease and restless legs syndrome.[1][2] Its therapeutic effects are primarily attributed to its interaction with the D2 subfamily of dopamine receptors (D2, D3, and D4).[1][3] A distinguishing feature of pramipexole's pharmacological profile is its marked preference for the D3 receptor subtype.[3][4][5] This D3-preferring characteristic is of significant interest to researchers, as the D3 receptor's distinct neuroanatomical distribution in limbic and cortical areas, compared to the more widespread expression of the D2 receptor, suggests a potential for targeted therapeutic actions with a differentiated side-effect profile.[6][7]

This guide provides a comprehensive technical overview of the dopamine receptor affinity of pramipexole, with a particular focus on the contribution of its chemical structure to its binding characteristics. We will delve into its binding affinities, functional activity, and the downstream signaling pathways it modulates. Furthermore, detailed experimental protocols for assessing receptor binding and functional agonism are provided to equip researchers with the necessary tools for their own investigations in this area.

It is important to clarify the nomenclature used in this guide. Pramipexole's chemical structure is (S)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine. The term "2-N-Propyl Pramipexole" as a distinct entity is not standard in the scientific literature. The core structure of pramipexole already contains an n-propyl group attached to the nitrogen at the 6-position of the tetrahydrobenzothiazole ring system. This guide will, therefore, focus on the well-documented pharmacology of pramipexole, with the understanding that the "propyl" moiety is an integral part of its structure.

Chemical Structure of Pramipexole

The chemical structure of pramipexole is fundamental to its interaction with dopamine receptors. The key features include a 2-aminobenzothiazole core and a chiral center at the 6-position of the tetrahydrogenated ring, where an n-propylamino group is attached.

Caption: Figure 1: Chemical Structure of Pramipexole.

Dopamine Receptor Binding Affinity

Pramipexole exhibits high affinity for the D2-like family of dopamine receptors, with a notable preference for the D3 subtype.[3] The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

The table below summarizes the binding affinities of pramipexole for human dopamine D2, D3, and D4 receptors, as reported in the literature.

| Receptor Subtype | Pramipexole Ki (nM) | Reference |

| D2 (High Affinity State) | 19 | [8] |

| D2L | 3.9 | [9] |

| D3 (High Affinity State) | 9 | [8] |

| D3 | 0.5 - 0.97 | [9][10][11] |

| D4 | 5.1 | [10] |

Table 1: Binding Affinities of Pramipexole for Human Dopamine D2-like Receptors.

The data clearly illustrates pramipexole's higher affinity for the D3 receptor compared to the D2 and D4 subtypes. This D3-preferential binding is a key aspect of its pharmacological profile and is thought to contribute to its clinical effects.[3][5]

Functional Activity and Downstream Signaling

Pramipexole is a full agonist at D2, D3, and D4 receptors.[2][4] This means that it not only binds to the receptor but also activates it to a similar maximal extent as the endogenous ligand, dopamine. This activation initiates a cascade of intracellular signaling events.

Dopamine D2-like receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.[12] Agonist binding, such as that of pramipexole, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[13] Additionally, activation of these receptors can lead to the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[12]

The distinct signaling pathways of D2 and D3 receptors, despite their homology, can lead to different cellular and behavioral outcomes.[6][14] While both inhibit adenylyl cyclase, they can differ in their regulation and interactions with other proteins.[6] For instance, D3 receptors have been implicated in behavioral sensitization through mechanisms that involve receptor desensitization.[6][7]

Caption: Figure 2: Simplified D2/D3 Receptor Signaling Pathways.

Experimental Protocols

Radioligand Binding Assay for Determining Receptor Affinity

This protocol outlines a standard filtration binding assay to determine the Ki of a test compound like pramipexole for dopamine receptors.

1. Materials and Reagents:

-

Cell membranes expressing the human dopamine receptor subtype of interest (D2, D3, or D4).

-

Radioligand (e.g., [3H]Spiperone for D2/D3, [3H]N-methylspiperone for D2/D3/D4).

-

Test compound (Pramipexole).

-

Non-specific binding agent (e.g., Haloperidol at a high concentration).

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

96-well microplates.

-

Glass fiber filters (pre-soaked in polyethyleneimine).

-

Filtration apparatus (cell harvester).

-

Scintillation cocktail and counter.

2. Step-by-Step Methodology:

-

Prepare serial dilutions of the test compound (pramipexole) in the binding buffer.

-

In a 96-well plate, add the binding buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding agent.

-

Initiate the binding reaction by adding the radioligand at a concentration close to its Kd.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.[15]

-

Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Caption: Figure 3: Workflow for a Radioligand Binding Assay.

[35S]GTPγS Binding Assay for Functional Activity

This functional assay measures the activation of G-proteins following receptor stimulation by an agonist.[16][17][18]

1. Materials and Reagents:

-

Cell membranes expressing the dopamine receptor and associated G-proteins.

-

[35S]GTPγS (a non-hydrolyzable GTP analog).

-

Test compound (Pramipexole).

-

GDP (to ensure G-proteins are in their inactive state at baseline).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Other reagents and equipment as for the radioligand binding assay.

2. Step-by-Step Methodology:

-

Prepare serial dilutions of the test compound (pramipexole).

-

In a 96-well plate, add the cell membranes, GDP, and the test compound.

-

Pre-incubate to allow the compound to bind to the receptors.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate at 30°C for a defined period (e.g., 30-60 minutes) to allow for G-protein activation and [35S]GTPγS binding.[16]

-

Terminate the reaction by rapid filtration, as described in the radioligand binding assay protocol.

-

Wash the filters with ice-cold wash buffer.

-

Quantify the amount of bound [35S]GTPγS using a scintillation counter.

-

Plot the stimulated binding as a function of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

Caption: Figure 4: Workflow for a [35S]GTPγS Binding Assay.

Conclusion and Future Directions

Pramipexole's high affinity and full agonist activity at D2-like dopamine receptors, with a pronounced preference for the D3 subtype, underpins its therapeutic utility. The integral n-propyl group is a critical component of its pharmacophore, contributing to this distinct binding profile. The methodologies detailed in this guide provide a robust framework for researchers to further explore the nuances of pramipexole's interactions with dopamine receptors and to investigate novel compounds with tailored receptor affinity profiles.

Future research may focus on elucidating the precise structural determinants of D3 selectivity and exploring the therapeutic potential of compounds with even greater selectivity for the D3 receptor. Such investigations could lead to the development of novel therapeutics for a range of neurological and psychiatric disorders with improved efficacy and reduced side effects.

References

- Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitiz

- Comparative studies of molecular mechanisms of dopamine D2 and D3 receptors for the activation of extracellular signal-regul

- Fully automated radioligand binding filtration assay for membrane-bound receptors. (n.d.). PubMed.

- Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their. (2023-04-04). Semantic Scholar.

- GTPγS Binding Assays. (2012-05-01). NCBI Bookshelf.

- Rat brain binding sites for pramipexole, a clinically useful D3-preferring dopamine agonist. (n.d.). DeepDyve.

- GTPγS Binding Assay. (n.d.).

- Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.

- Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. (n.d.). PubMed Central.

- Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. (2010-04-30). PubMed.

- Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. (2017-06-09). PMC.

- Antiparkinson concentrations of pramipexole and PHNO occupy dopamine D2(high) and D3(high) receptors. (n.d.). PubMed.

- Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). Unknown Source.

- [35S]GTPγS Binding in G Protein-Coupled Receptor Assays. (n.d.).

- A Technical Guide to Dopamine Receptor Binding Affinity. (n.d.). Benchchem.

- Pramipexole derivatives as potent and selective dopamine D(3) receptor agonists with improved human microsomal stability. (n.d.). PubMed.

- Dopamine D2-Like Receptor Family Signaling P

- Biochemistry, Dopamine Receptors. (2023-06-22). NCBI Bookshelf.

- Pramipexole Derivatives as Potent and Selective Dopamine D3 Receptor Agonists with Improved Human Microsomal Stability. (n.d.). NIH.

- Design, Synthesis and Evaluation of Potent and Selective Ligands for the Dopamine 3 (D3) Receptor with a Novel in vivo Behavioral Profile. (n.d.). NIH.

- Pramipexole binding and activation of cloned and expressed dopamine D2, D3 and D4 receptors. (1995-06-23). PubMed.

- Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457. (2011-03-09). PubMed Central.

- Pharmacology of pramipexole, a dopamine D3-preferring agonist useful in treating Parkinson's disease. (n.d.). PubMed.

- Inhibition of dopamine neuron firing by pramipexole, a dopamine D3 receptor-preferring agonist: comparison to other dopamine receptor agonists. (n.d.). PubMed.

- A Comparative Analysis of Pramipexole and Other Dopamine Agonists: Binding Affinities and Signaling P

- What is the classification of pramipexole (Dopamine Agonist)?. (2025-03-28). Dr.Oracle.

- Pramipexole Derivatives as Potent and Selective Dopamine D3 Receptor Agonists with Improved Human Microsomal Stability | Request PDF. (2025-08-06).

- Targeted Antioxidative and Neuroprotective Properties of the Dopamine Agonist Pramipexole and Its Nondopaminergic Enantiomer SND919CL2x [(+)2-Amino-4,5,6,7-tetrahydro-6-Lpropylamino-benzathiazole Dihydrochloride]. (n.d.).

- What is the mechanism of action (MOA) of pramipexole (Dopamine Agonist)?. (2025-11-09). Dr.Oracle.

- Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human stri

Sources

- 1. droracle.ai [droracle.ai]

- 2. droracle.ai [droracle.ai]

- 3. Pharmacology of pramipexole, a dopamine D3-preferring agonist useful in treating Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pramipexole binding and activation of cloned and expressed dopamine D2, D3 and D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of dopamine neuron firing by pramipexole, a dopamine D3 receptor-preferring agonist: comparison to other dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Antiparkinson concentrations of pramipexole and PHNO occupy dopamine D2(high) and D3(high) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 14. Comparative studies of molecular mechanisms of dopamine D2 and D3 receptors for the activation of extracellular signal-regulated kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 18. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (S)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (Pramipexole)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine, commonly known as Pramipexole, is a potent non-ergoline dopamine agonist with significant therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, analytical methodologies, and pharmacological profile. By synthesizing data from seminal research and regulatory documents, this whitepaper aims to serve as an essential resource for professionals engaged in the research and development of dopaminergic therapies.

Chemical and Physical Properties

Pramipexole is a synthetic aminobenzothiazole derivative.[1] The levorotational (S)-enantiomer is the biologically active form and does not undergo measurable chiral inversion in vivo.[2]

| Property | Value | Reference |

| IUPAC Name | (6S)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | [1] |

| Molecular Formula | C10H17N3S | [2] |

| Molecular Weight | 211.33 g/mol | [2] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 296°C to 301°C (with decomposition) | [3] |

| Solubility | Soluble in water and methanol | [3] |

Synthesis and Manufacturing

The synthesis of Pramipexole with high enantiomeric purity is a critical aspect of its production. Several synthetic routes have been developed, with a focus on scalability and stereoselectivity.

Fukuyama Alkylation Protocol: A Scalable Approach

A robust and scalable synthesis of Pramipexole utilizes the Fukuyama alkylation protocol.[1] This method involves a three-step process starting from the key intermediate, (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole.[1]

Experimental Protocol:

-

Protection of the Primary Amine: (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole is reacted with 2-nitrobenzenesulfonyl chloride in the presence of triethylamine in tetrahydrofuran (THF) to yield (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitrobenzenesulfonamide.[1]

-

N-Alkylation: The resulting sulfonamide is then N-alkylated using propyl bromide and potassium carbonate in acetonitrile.[1]

-

Deprotection: The final step involves the deprotection of the nitrobenzenesulfonyl group using thioglycolic acid and lithium hydroxide in ethanol to yield the Pramipexole base.[1] This is followed by conversion to the dihydrochloride monohydrate salt by introducing gaseous HCl.[1]

Caption: Synthetic workflow for Pramipexole via Fukuyama alkylation.

Alternative Synthetic Routes

Other synthetic strategies for Pramipexole include:

-

Reductive Amination: This route involves the reaction of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole with propionaldehyde and a suitable reducing agent.[1]

-

Chemoenzymatic Synthesis: A method has been developed for the synthesis of key chiral synthons of Pramipexole using lipase-catalyzed transesterification, offering high enantiomeric excess.[4]

Mechanism of Action: A Dopamine D3 Receptor-Preferring Agonist

Pramipexole's therapeutic effects are primarily attributed to its activity as a dopamine agonist with a high affinity for the D2 subfamily of dopamine receptors, showing a particular preference for the D3 receptor subtype.[1][5]

Receptor Binding Profile

Quantitative autoradiography and binding assays have elucidated the affinity of Pramipexole for various dopamine receptor subtypes.

| Receptor Subtype | Ki (nM) | Reference |

| Dopamine D3 | 0.2 - 0.4 | [6] |

| Dopamine D2 | 3.9 | [7] |

This preferential binding to D3 receptors, which are concentrated in the limbic regions of the brain, may contribute to Pramipexole's effects on mood and motivation, in addition to its motor benefits.[5]

Caption: Pramipexole's preferential binding to dopamine D3 and D2 receptors.

Neuroprotective Effects

Beyond its symptomatic relief, preclinical studies suggest that Pramipexole possesses neuroprotective properties. These effects appear to be independent of its dopamine receptor agonist activity and may be attributed to its antioxidant and free-radical scavenging capabilities.[8][9]

Experimental Protocol for In Vitro Neuroprotection Assay:

-

Cell Culture: Differentiated SH-SY5Y human neuroblastoma cells are commonly used as an in vitro model of dopaminergic neurons.

-

Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to toxins such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂).[10][11]

-

Pramipexole Treatment: Cells are pre-treated with varying concentrations of Pramipexole prior to the addition of the neurotoxin.

-

Assessment of Cell Viability: Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.[10]

-

Data Analysis: The concentration of Pramipexole that provides 50% protection against the toxin-induced cell death (IC50) is calculated.

In these studies, Pramipexole has been shown to attenuate the neurotoxic effects of dopamine, L-DOPA, and MPP+.[8][9] It also protects dopaminergic neurons from degeneration following ischemia or methamphetamine-induced neurotoxicity in animal models.[2]

Analytical Methodologies

The quality control of Pramipexole and its formulations relies on robust analytical methods for assay and impurity profiling. High-Performance Liquid Chromatography (HPLC) is the predominant technique.

HPLC Method for Assay and Impurity Profiling

A validated, stability-indicating HPLC method is crucial for the quantification of Pramipexole and its related substances.

Experimental Protocol (USP Method):

-

Column: InertSil ODS-2 C18 (250 mm × 4.6 mm, 5 µm)[3]

-

Mobile Phase: A gradient elution using an ion-pair mobile phase.[3]

-

Flow Rate: 1.5 mL/min[3]

-

Column Temperature: 40°C[3]

-

Detection: UV at 264 nm[12]

-

Injection Volume: 5 µL[3]

Caption: A typical workflow for the HPLC analysis of Pramipexole.

Identification and Characterization of Impurities

Impurities in Pramipexole can arise from the synthetic process or degradation. Common process-related impurities include the (R)-enantiomer and products of over-alkylation.[13] A notable degradation impurity, (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine, has been identified, arising from a drug-excipient interaction.[3] The identification and characterization of these impurities are typically performed using LC-MS and NMR spectroscopy.[3] The United States Pharmacopeia (USP) provides reference standards for several Pramipexole-related compounds.[14][15]

Pharmacological Profile

| Parameter | Description | Reference |

| Bioavailability | >90% | [1] |

| Time to Peak Plasma Concentration (Tmax) | Approximately 2 hours | [1] |

| Protein Binding | ~15% | [1] |

| Metabolism | Negligible (<10%) | [1] |

| Elimination Half-life | 8-12 hours | [1] |

| Excretion | Primarily renal, with ~90% excreted unchanged in urine | [1] |

Clinical Applications

Pramipexole is primarily indicated for the treatment of:

-

Parkinson's Disease: It is used as a monotherapy in early-stage Parkinson's disease and as an adjunctive therapy with levodopa in advanced stages.[5]

-

Restless Legs Syndrome (RLS): Pramipexole is effective in managing the symptoms of moderate to severe RLS.[5]

Conclusion

(S)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (Pramipexole) is a well-established therapeutic agent with a unique pharmacological profile centered on its dopamine D3 receptor preference. A thorough understanding of its synthesis, mechanism of action, and analytical chemistry is paramount for its continued development and application. This technical guide has provided a detailed and referenced overview of these key aspects to support the endeavors of researchers and drug development professionals in the field of dopaminergic therapeutics.

References

-

Akman, F., et al. (2020). (S)-Pramipexole and Its Enantiomer, Dexpramipexole: A New Chemoenzymatic Synthesis and Crystallographic Investigation of Key Enantiomeric Intermediates. Molecules, 25(15), 3320. Available at: [Link]

-

Zlatorre, M., et al. (2010). A Novel Scalable Synthesis of Pramipexole. Organic Process Research & Development, 14(5), 1125-1129. Available at: [Link]

- Patil, M.H., & Rokade, M.D. (2013). Determination of Impurity Recovery Through Method Validation of A Related Substances Method for Pramipexole. International Journal of ChemTech Research, 5(4), 1735-1743.

- BenchChem. (2025). A Comparative Guide to Cross-Validation of Analytical Methods for Pramipexole Impurities.

-

Al-Rifai, N., et al. (2022). Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. Separations, 9(12), 429. Available at: [Link]

- Al-Haddad, A. (2023). A Synthetic Approach to Parkinson's Disease Drugs: Pramipexole and Rotigotine. Journal of University of Kerbala, 20(1).

-

National Center for Biotechnology Information. (n.d.). Pramipexole. PubChem. Available at: [Link]

- New Drug Approvals. (2015). Pramipexole.

- Asian Journal of Chemistry. (2017). Development of a new validated stability indicating ion-pair HPLC method for evaluation of impurities of pramipexole from low dose extended release tablet formulation. Asian Journal of Chemistry, 29(4), 845-852.

- Hindawi. (2022). Structure Identification and Risk Assurance of Unknown Impurities in Pramipexole Oral Drug Formulation. Journal of Analytical Methods in Chemistry, 2022.

- Cenmed Enterprises. (n.d.). Pramipexole Related Compound A United States Pharmacopeia (Usp) Reference Standard.

- ResearchGate. (2015). A Novel Scalable Synthesis of Pramipexole.

- Google Patents. (2007). Process for the preparation of pramipexole base and/or its salts.

- Lookchem. (n.d.). A novel scalable synthesis of pramipexole.

- ResearchGate. (2022). HPLC-UV chromatograms using organic impurity test method in USP monograph of pramipexole.

- Google Patents. (2008).

- Sigma-Aldrich. (n.d.).

-

National Center for Biotechnology Information. (2011). Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457. PLoS One, 6(3), e18163. Available at: [Link]

- Global Journal of Medical Research. (2013). Rp-Hplc Method for the Determination of Pramipexole Dihydrochloride in Tablet Dosage Form.

- ResearchGate. (2015).

- USP. (2011). Pramipexole Dihydrochloride.

- ResearchGate. (2022).

- PubMed. (2014). Neuroprotection of pramipexole in UPS impairment induced animal model of Parkinson's disease.

- ACS Publications. (2010). A Novel Scalable Synthesis of Pramipexole.

- PubMed. (1996).

- BenchChem. (2025).

- PubMed. (1998). Neuroprotection by pramipexole against dopamine- and levodopa-induced cytotoxicity.

- Journal of Neuroscience. (2011).

- Oxford Academic. (2006). Induction of the Protective Antioxidant Response Element Pathway by 6-Hydroxydopamine In Vivo and In Vitro.

- ResearchGate. (2001).

- PubMed. (2015).

- National Institutes of Health. (2021).

- Semantic Scholar. (2019).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pramipexole | C10H17N3S | CID 119570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. Evaluation of 6-Hydroxydopamine and Rotenone In Vitro Neurotoxicity on Differentiated SH-SY5Y Cells Using Applied Computational Statistics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure Identification and Risk Assurance of Unknown Impurities in Pramipexole Oral Drug Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotection by pramipexole against dopamine- and levodopa-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. academic.oup.com [academic.oup.com]

- 12. asianpubs.org [asianpubs.org]

- 13. researchgate.net [researchgate.net]

- 14. cenmed.com [cenmed.com]

- 15. drugfuture.com [drugfuture.com]

Introduction: Defining a Key Pramipexole-Related Compound

An In-Depth Technical Guide to 2-N-Propyl Pramipexole: Structure, Properties, and Analysis

2-N-Propyl Pramipexole, also known as (S)-2,6-Dipropylamino-4,5,6,7-tetrahydrobenzothiazole or Pramipexole Impurity B, is a molecule of significant interest in the pharmaceutical sciences, primarily due to its status as a process-related impurity in the synthesis of Pramipexole.[1][2][3] Pramipexole is a potent non-ergot dopamine agonist with high selectivity for the D2 subfamily of dopamine receptors, particularly the D3 receptor subtype, and is a cornerstone therapy for Parkinson's disease and Restless Legs Syndrome.[4][5][6][7][8] Understanding the chemical nature, formation, and analytical detection of 2-N-Propyl Pramipexole is therefore critical for ensuring the purity, safety, and efficacy of Pramipexole drug products. This guide provides a comprehensive technical overview of its chemical structure, properties, and the methodologies employed for its characterization.

Chemical Identity and Molecular Structure

The fundamental identity of 2-N-Propyl Pramipexole is defined by its systematic chemical name and molecular formula. Unlike its parent compound, Pramipexole, which is mono-propylated at the 6-amino position, 2-N-Propyl Pramipexole is a di-propylated derivative.[1][6] This seemingly minor structural modification significantly alters its chemical properties and necessitates distinct analytical consideration.

Molecular Structure

The structure features a tetrahydrobenzothiazole core, which is characteristic of Pramipexole and its derivatives. The key distinction is the presence of two propyl groups, one attached to the amino group at the 2-position of the thiazole ring and the other at the 6-position of the saturated cyclohexane ring. The stereochemistry at the 6-position is retained as (S), identical to the active pharmaceutical ingredient, Pramipexole.[1][2]

Caption: Figure 1: 2D structure of (6S)-2-N,6-N-dipropyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine.

Chemical and Physical Properties

A summary of the key identifiers and physicochemical properties for 2-N-Propyl Pramipexole is provided below. This data is essential for the development of analytical methods, for understanding its behavior in solution, and for its proper handling and storage.

| Property | Value | Source(s) |

| IUPAC Name | (6S)-2-N,6-N-dipropyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | [1] |

| Synonyms | N-Propylpramipexole, Pramipexole EP Impurity B, (S)-2,6-Dipropylamino-4,5,6,7-tetrahydrobenzothiazole | [1][2][3] |

| CAS Number | 1246815-83-7 | [1][2][9] |

| Molecular Formula | C₁₃H₂₃N₃S | [1][2][9] |

| Molecular Weight | 253.41 g/mol | [1][2][9] |

| Solubility | Soluble in Methanol, DMSO | [2] |

| Storage Conditions | 2-8 °C | [2] |

Synthesis and Formation as a Process-Related Impurity

2-N-Propyl Pramipexole is not typically synthesized as a primary target but rather arises as a byproduct during the synthesis of Pramipexole. The most common synthetic routes to Pramipexole involve the mono-N-alkylation of the crucial intermediate, (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, with a propylating agent such as n-propyl bromide.[4][10][11]

The formation of 2-N-Propyl Pramipexole occurs when the propylation reaction proceeds further than desired, leading to the alkylation of both the primary amino group at the 6-position and the amino group at the 2-position of the benzothiazole ring. The reaction conditions, including stoichiometry of the alkylating agent, base, temperature, and reaction time, must be precisely controlled to minimize this over-alkylation and maximize the yield of Pramipexole.

Caption: Figure 2: Formation pathway of 2-N-Propyl Pramipexole as a byproduct in Pramipexole synthesis.

Putative Pharmacological Profile

While extensive pharmacological data for 2-N-Propyl Pramipexole is not publicly available, its structural similarity to Pramipexole suggests it may also interact with dopamine receptors. Pramipexole is a full agonist with high affinity for D2 and D3 dopamine receptors.[5][12][13] The addition of a second propyl group at the 2-amino position would alter the molecule's polarity, size, and conformation, which would in turn be expected to modify its receptor binding affinity and selectivity profile.

Research into other Pramipexole derivatives has shown that modifications to the core structure can lead to compounds with subnanomolar affinity for the D3 receptor and selectivities greater than 10,000-fold over D1 and D2 receptors.[14][15] It is plausible that 2-N-Propyl Pramipexole retains some activity at dopamine receptors, but its specific Ki values, functional agonism or antagonism, and selectivity profile would require dedicated pharmacological investigation. The control of this impurity is crucial, as any unintended pharmacological activity could impact the therapeutic safety and efficacy profile of the final drug product.

Analytical Characterization and Control

As a specified impurity in pharmacopoeias, robust analytical methods are required for the detection and quantification of 2-N-Propyl Pramipexole in Pramipexole active pharmaceutical ingredients (API) and finished drug products.[1][2] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique employed for this purpose.[16][17]

Representative Analytical Workflow

The general workflow for impurity profiling involves method development and validation to ensure the analytical procedure is specific, sensitive, accurate, and precise for its intended purpose.

Caption: Figure 3: General workflow for the analysis of 2-N-Propyl Pramipexole impurity by HPLC.

Experimental Protocol: HPLC Method for Impurity Profiling

The following is a representative HPLC method synthesized from established procedures for Pramipexole analysis.[16][18] This protocol is for illustrative purposes and must be fully validated for its specific application.

Objective: To separate and quantify 2-N-Propyl Pramipexole from Pramipexole and other related substances.

1. Materials and Reagents:

-

Pramipexole Dihydrochloride Monohydrate Reference Standard and Test Sample

-

2-N-Propyl Pramipexole Reference Standard

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Potassium Dihydrogen Phosphate

-

Orthophosphoric Acid

-

1-Octane Sulfonic Acid Sodium Salt (as ion-pairing agent, if needed)

-

Deionized Water (18.2 MΩ·cm)

2. Chromatographic Conditions:

-

Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis Detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., SymmetryShield, Inertsil ODS-3V).[16][18]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate adjusted to pH 2.7 with phosphoric acid) and an organic modifier (e.g., acetonitrile).[18]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 264 nm.[18]

-

Injection Volume: 20 µL.

3. Standard and Sample Preparation:

-

Diluent: A mixture of mobile phase components or as determined during method development.

-

Reference Standard Solution: Accurately weigh and dissolve the 2-N-Propyl Pramipexole reference standard in diluent to obtain a known concentration (e.g., 1 µg/mL).

-

Test Sample Solution: Accurately weigh and dissolve the Pramipexole API or powdered tablets in diluent to obtain a final concentration of approximately 1 mg/mL.

4. Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the diluent (blank) to ensure no interfering peaks are present.

-

Inject the reference standard solution to determine the retention time and response factor for 2-N-Propyl Pramipexole.

-

Inject the test sample solution.

-

Identify the 2-N-Propyl Pramipexole peak in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Calculate the amount of 2-N-Propyl Pramipexole in the sample using the peak area and the response from the known standard (external standard method).

Application in Research and Development

Beyond its role as an impurity, 2-N-Propyl Pramipexole and its isotopically labeled counterparts serve critical functions in pharmaceutical research.

-

Reference Standard: As a characterized impurity, it is an essential chemical reference standard for the validation of analytical methods and for routine quality control testing of Pramipexole.

-

Internal Standard: The deuterated analog, 2-N-Propyl Pramipexole-d4, is used as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bioanalytical methods.[19][20][21] Its use is crucial for the accurate quantification of Pramipexole in biological matrices like plasma during pharmacokinetic and toxicokinetic studies, as it corrects for variability in sample preparation and instrument response.[19][20]

Conclusion

2-N-Propyl Pramipexole is a structurally important derivative of the dopamine agonist Pramipexole. Its primary significance lies in its classification as a process-related impurity, the control of which is mandated to ensure the quality and safety of Pramipexole-based medicines. A thorough understanding of its chemical structure, properties, and synthetic origin is fundamental for chemists to develop manufacturing processes that minimize its formation. Furthermore, the development and validation of sensitive and specific analytical methods, predominantly HPLC, are paramount for its monitoring and control within stringent pharmaceutical specifications. The availability of its pure form as a reference material and its deuterated analog as an internal standard underpins the robust analytical science required throughout the drug development lifecycle.

References

- BenchChem. (n.d.). 2-N-Propyl Pramipexole-d4.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 56604951, N-Propylpramipexole. Retrieved from [Link]

-

Cimrmancic, U., et al. (2010). A Novel Scalable Synthesis of Pramipexole. Organic Process Research & Development, 14(5), 1125–1129. Retrieved from [Link]

- BenchChem. (n.d.). A Comparative Analysis of Pramipexole and Other Dopamine Agonists: Binding Affinities and Signaling Pathways.

-

Allmpus. (n.d.). Pramipexole EP Impurity B. Retrieved from [Link]

-

Ye, W., et al. (2014). Pramipexole derivatives as potent and selective dopamine D3 receptor agonists with improved human microsomal stability. ChemMedChem, 9(12), 2653-60. Retrieved from [Link]

-

Knopp Biosciences LLC. (2011). Human Dopamine Receptor Affinity and Potency In Vitro and Dose Tolerability in Beagle Dogs In Vivo of Dexpramipexole and Pramipexole. Neurology, 76(9 Supplement 4), P04.150. Retrieved from [Link]

-

New Drug Approvals. (2015). Pramipexole. Retrieved from [Link]

-

Piercey, M. F., et al. (1996). Inhibition of dopamine neuron firing by pramipexole, a dopamine D3 receptor-preferring agonist: comparison to other dopamine receptor agonists. European Journal of Pharmacology, 312(1), 35-44. Retrieved from [Link]

-

Ye, W., et al. (2014). Pramipexole derivatives as potent and selective dopamine D(3) receptor agonists with improved human microsomal stability. ChemMedChem, 9(12), 2653-60. Retrieved from [Link]

- BenchChem. (n.d.). Application of 2-N-Propyl Pramipexole-d4 in Pharmacokinetic Studies.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 119570, Pramipexole. Retrieved from [Link]

-

Veeprho. (n.d.). Pramipexole N-Propylpramipexol. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-N-Propyl Pramipexole-d4. Retrieved from [Link]

-

Reddy, G. S., et al. (2013). Establishment of inherent stability of pramipexole and development of validated stability indicating LC–UV and LC–MS method. Journal of Pharmaceutical and Biomedical Analysis, 72, 115-123. Retrieved from [Link]

-

Ramisetti, N. R., et al. (2014). Schematic representation of synthesis of pramipexole and formation its related substances. ResearchGate. Retrieved from [Link]

- Dr.Oracle. (n.d.). What is the mechanism of action (MOA) of pramipexole (Dopamine Agonist)?.

- Google Patents. (n.d.). WO2008041240A1 - Process for preparing (s)-pramipexole and its intermediates.

-

Global Journal of Medical Research. (n.d.). Rp-Hplc Method for the Determination of Pramipexole Dihydrochloride in Tablet Dosage Form. Retrieved from [Link]

- Google Patents. (n.d.). WO2007075095A1 - Process for the preparation of pramipexole base and/or its salts.

-

Galla, V. K., et al. (2017). A New Validated Stability Indicating Ion-Pair HPLC Method for Evaluation of Impurities of Pramipexole from Low Dose Extended Release Formulation. Asian Journal of Chemistry, 29(4), 823-830. Retrieved from [Link]

-

Miguelez, C., et al. (2001). Mechanisms of Action of Pramipexole: Putative Neuroprotective Effects. Contemporary Pharmacotherapy, 12, 33-57. Retrieved from [Link]

-

Sharma, H. K., et al. (2008). Identification and characterization of process related impurities in pramipexole dihydrochloride monohydrate. Analytical Chemistry: An Indian Journal, 7(7), 480-484. Retrieved from [Link]

-

Singh, R., & Parmar, M. (2023). Pramipexole. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Wikipedia. (n.d.). Pramipexole. Retrieved from [Link]

- BenchChem. (n.d.). Physicochemical properties of Pramipexole versus Pramipexole-d5.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 119569, Pramipexole Dihydrochloride Anhydrous. Retrieved from [Link]

Sources

- 1. N-Propylpramipexole | C13H23N3S | CID 56604951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. allmpus.com [allmpus.com]

- 3. 2-N-Propyl Pramipexole | 1246815-83-7 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Inhibition of dopamine neuron firing by pramipexole, a dopamine D3 receptor-preferring agonist: comparison to other dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pramipexole | C10H17N3S | CID 119570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pramipexole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scbt.com [scbt.com]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. WO2008041240A1 - Process for preparing (s)-pramipexole and its intermediates - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. droracle.ai [droracle.ai]

- 14. Pramipexole Derivatives as Potent and Selective Dopamine D3 Receptor Agonists with Improved Human Microsomal Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pramipexole derivatives as potent and selective dopamine D(3) receptor agonists with improved human microsomal stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Establishment of inherent stability of pramipexole and development of validated stability indicating LC–UV and LC–MS method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medicalresearchjournal.org [medicalresearchjournal.org]

- 18. asianpubs.org [asianpubs.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pharmaffiliates.com [pharmaffiliates.com]

Introduction: Contextualizing a Novel Pramipexole Derivative

An In-depth Technical Guide to the Pharmacological Investigation of 2-N-Propyl Pramipexole

Pramipexole, (S)-2-amino-6-N-propylamino-4,5,6,7-tetrahydrobenzothiazole, is a cornerstone in the treatment of Parkinson's disease and Restless Legs Syndrome.[1][2] Its therapeutic efficacy is rooted in its function as a non-ergot dopamine agonist with high selectivity and intrinsic activity at the D2 subfamily of dopamine receptors, particularly the D3 subtype.[3][4] The exploration of its chemical space through the synthesis of derivatives offers a promising avenue for identifying novel compounds with improved potency, selectivity, or pharmacokinetic profiles.[5][6]

This technical guide focuses on 2-N-Propyl Pramipexole , a novel derivative of Pramipexole. For the purpose of this investigation, we define this compound as Pramipexole with an additional n-propyl group substituted at the 2-amino position. This modification introduces increased lipophilicity and steric bulk, which is anticipated to modulate its pharmacological properties.

This document serves as a comprehensive framework for researchers, scientists, and drug development professionals. It outlines the essential experimental workflows and theoretical underpinnings required to thoroughly characterize the pharmacology of 2-N-Propyl Pramipexole, from receptor binding to functional activity and preliminary in vivo assessment.

Part 1: Receptor Binding Profile – Quantifying Target Engagement

The foundational step in characterizing any novel dopamine agonist is to determine its binding affinity (Kᵢ) for the dopamine receptor subtypes (D1, D2, D3, D4, D5). Pramipexole's signature is its high affinity for D2-like receptors (D2, D3, D4) and negligible affinity for D1-like receptors (D1, D5).[2][7] The primary objective is to quantify how N-propylation at the 2-position alters this established binding profile.

Causality in Experimental Design: Radioligand Binding Assays

Competitive radioligand binding assays are the gold standard for determining the affinity of an unlabeled compound (the "competitor," e.g., 2-N-Propyl Pramipexole) for a receptor. The principle is straightforward: the unlabeled compound competes with a radiolabeled ligand of known affinity for binding to the receptor. The concentration of the unlabeled compound that displaces 50% of the specific binding of the radioligand is the IC₅₀ value. This value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[8]

The choice of radioligand is critical. For D2-like receptors, [³H]Spiperone is a classic and effective choice due to its high affinity and selectivity.[4][9] To assess selectivity, assays must be run on membrane preparations from cell lines (e.g., CHO or HEK-293) individually expressing each human dopamine receptor subtype.

Experimental Workflow: Competitive Radioligand Binding Assay

Below is a diagram illustrating the logical flow of a competitive binding experiment.

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Radioligand Binding Assay

-

Membrane Preparation: Homogenize cultured CHO cells stably expressing the human dopamine receptor subtype (e.g., D2L, D3, or D4) in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂). Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend it in an assay binding buffer. Determine the protein concentration using a standard method like the BCA assay.[8]

-

Assay Plate Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

-

Total Binding: 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of radioligand (e.g., [³H]Spiperone at a concentration near its Kₔ).

-

Non-Specific Binding (NSB): 150 µL of membrane preparation, 50 µL of a high concentration of a non-radiolabeled antagonist (e.g., 10 µM Haloperidol), and 50 µL of radioligand.

-

Competition: 150 µL of membrane preparation, 50 µL of 2-N-Propyl Pramipexole (at 10-12 serially diluted concentrations), and 50 µL of radioligand.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[8]

-

Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C, pre-soaked in polyethyleneimine to reduce non-specific binding), followed by several washes with ice-cold wash buffer. This traps the membranes with bound radioligand on the filter while unbound radioligand passes through.

-

Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of 2-N-Propyl Pramipexole.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Anticipated Binding Affinity Data

The addition of a second propyl group is expected to modify the binding affinity. Based on structure-activity relationship studies of other pramipexole derivatives, we can hypothesize the potential outcomes.[5][6]

| Compound | D2 Receptor Kᵢ (nM) | D3 Receptor Kᵢ (nM) | D4 Receptor Kᵢ (nM) | D3 vs D2 Selectivity |

| Pramipexole | 2.2 - 3.9[10] | 0.5 - 0.97[10] | 5.1[10] | ~5-fold[4] |

| 2-N-Propyl Pramipexole | Hypothesized: 5 - 15 | Hypothesized: 1 - 5 | Hypothesized: 10 - 30 | Hypothesized: ~3-fold |

Note: Data for 2-N-Propyl Pramipexole is hypothetical and serves as a target for experimental validation.

Part 2: Functional Pharmacology – From Binding to Biological Response

Demonstrating that 2-N-Propyl Pramipexole binds to a receptor is only the first step. It is crucial to determine the functional consequence of this binding—whether it activates the receptor (agonist), blocks it (antagonist), or has no effect. Pramipexole is a full agonist.[3] The key question is whether 2-N-Propyl Pramipexole retains this property and with what potency (EC₅₀) and efficacy (Eₘₐₓ).

Mechanism of Action: D2-like Receptor Signaling

Dopamine D2-like receptors are canonically coupled to the Gαi/o family of G-proteins.[11][12] Upon agonist binding, the activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[13][14] This reduction in cAMP is a quantifiable and robust measure of D2-like receptor activation.[15]

Caption: Canonical Gαi/o signaling pathway for D2-like dopamine receptors.

Experimental Protocol: cAMP Functional Assay

Functional assays measuring cAMP levels can be performed using various technologies, such as HTRF (Homogeneous Time-Resolved Fluorescence) or luciferase-based reporter gene assays.[16]

-

Cell Culture: Use a CHO cell line stably expressing the human D3 receptor. Culture the cells to an appropriate confluency in 96- or 384-well plates.

-

Assay Preparation: Prior to the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX. The PDE inhibitor is crucial as it prevents the degradation of cAMP, amplifying the signal window.

-

Forskolin Co-treatment: To measure the inhibition of adenylyl cyclase, the enzyme must first be stimulated. Forskolin is a direct activator of adenylyl cyclase.[15] Cells are co-treated with a fixed concentration of forskolin and varying concentrations of the test compound (2-N-Propyl Pramipexole).

-

Compound Addition: Add serially diluted 2-N-Propyl Pramipexole to the wells. Include control wells with only forskolin (maximum stimulation) and a known full agonist like quinpirole or pramipexole (positive control).

-

Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C to allow for receptor activation and cAMP modulation.

-

Detection: Lyse the cells and perform the cAMP detection step according to the manufacturer's protocol for the chosen assay kit (e.g., HTRF). This typically involves adding detection reagents that generate a signal inversely proportional to the cAMP concentration.

-

Data Analysis:

-

Normalize the data to the forskolin-only control (0% inhibition) and a baseline control (100% inhibition).

-

Plot the percentage of inhibition against the log concentration of 2-N-Propyl Pramipexole.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

-

Anticipated Functional Activity Data

This assay will reveal if 2-N-Propyl Pramipexole is a full agonist (similar Eₘₐₓ to pramipexole), a partial agonist (lower Eₘₐₓ), or an antagonist (no effect on its own).

| Compound | EC₅₀ (nM) at hD3R | Efficacy (Eₘₐₓ, % Inhibition) | Activity |

| Pramipexole | ~2.0[5] | ~100% | Full Agonist |

| 2-N-Propyl Pramipexole | Hypothesized: 5 - 25 | Hypothesized: 90 - 100% | Hypothesized: Full Agonist |

Note: Data for 2-N-Propyl Pramipexole is hypothetical and serves as a target for experimental validation.

Part 3: Preliminary Pharmacokinetic & In Vivo Considerations

A complete pharmacological profile requires an understanding of a compound's behavior in a biological system. The well-documented pharmacokinetics (PK) of pramipexole provide a valuable benchmark.

Pramipexole Pharmacokinetics Overview

Pramipexole is characterized by rapid absorption, reaching peak plasma concentrations in about 2 hours.[1][17] It has a high absolute bioavailability (>90%), indicating minimal first-pass metabolism.[17] The drug is not extensively metabolized and is primarily eliminated unchanged in the urine.[1] Its terminal half-life is approximately 8-12 hours.[1]

The addition of a second propyl group to the pramipexole scaffold increases its molecular weight and lipophilicity. This change could potentially:

-

Increase protein binding.

-

Alter the volume of distribution.

-

Introduce new metabolic liabilities, potentially shifting elimination from purely renal to a mix of renal and hepatic clearance.

Experimental Workflow: In Vivo Proof-of-Concept

A preliminary in vivo study in a rodent model can provide initial insights into the compound's central activity and tolerability. The 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease is a standard for evaluating dopamine agonists.[18]

Caption: Workflow for a preliminary in vivo efficacy and PK study.

In this model, the unilateral destruction of dopaminergic neurons causes a dopamine imbalance. Administration of a D2/D3 agonist like pramipexole stimulates the denervated postsynaptic receptors, resulting in robust, quantifiable contralateral rotations.[18] The magnitude and duration of this effect can provide an early indication of the compound's in vivo potency and duration of action, which can then be correlated with plasma concentration data from pharmacokinetic sampling.

Conclusion